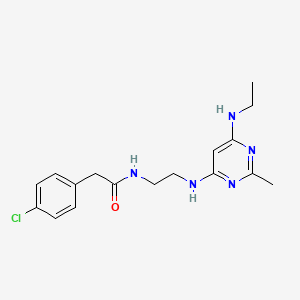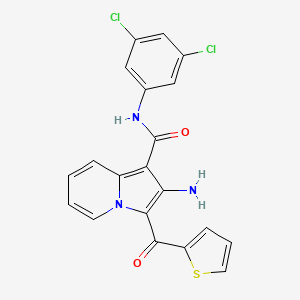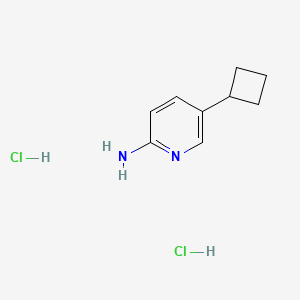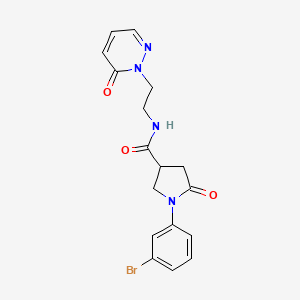![molecular formula C10H14N2OS B2709532 N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide CAS No. 2224497-75-8](/img/structure/B2709532.png)
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide, also known as MTA or 2-(4-methylthiazol-2-yl)acrylamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTA is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of S-adenosylmethionine (SAM). SAM is a methyl donor that plays a crucial role in various cellular processes, including DNA methylation, protein methylation, and histone modification. By inhibiting SAHH, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide increases the concentration of SAM, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of immune response. In cancer cells, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide can lead to changes in the expression of genes that are involved in cell growth and survival. In addition, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which can affect the immune response to cancer and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has several advantages as a research tool, including its stability, solubility, and ease of synthesis. N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide is also relatively inexpensive compared to other research chemicals. However, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and analysis.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide, including the development of new synthetic methods for N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide and its derivatives, the investigation of its potential as a therapeutic agent for cancer and infectious diseases, and the elucidation of its mechanism of action at the molecular level. In addition, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide can be used as a tool for the study of epigenetic regulation and immune modulation in various biological systems. Finally, the development of new analytical methods for the detection and quantification of N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide and its metabolites can facilitate its use in clinical and research settings.
Synthesemethoden
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide can be synthesized using different methods, including the reaction of 2-amino-4-methylthiazole with acryloyl chloride in the presence of triethylamine, or the reaction of 2-amino-4-methylthiazole with acrylamide in the presence of triethylamine and isobutyl chloroformate. Another method involves the reaction of 2-amino-4-methylthiazole with acrylonitrile in the presence of potassium carbonate and acetic acid. These methods result in the formation of N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been used as a building block for the synthesis of thiazole-based polymers and as a fluorescent probe for the detection of metal ions. In analytical chemistry, N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-8(13)12-10(3,4)9-11-7(2)6-14-9/h5-6H,1H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPLMYWARPFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)
![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)
![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)


![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)